1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine

CAS No.: 936940-47-5

Cat. No.: VC2789320

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936940-47-5 |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 2-cyclopentyl-4-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |

| Standard InChI Key | BFFFJOQCUYPKGU-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)C2CCCC2)N |

| Canonical SMILES | CC1=C(N(N=C1)C2CCCC2)N |

Introduction

Chemical Identity and Properties

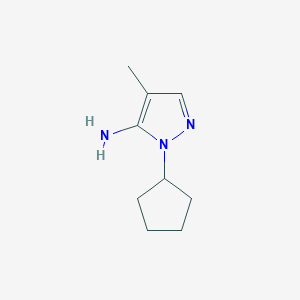

1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is a synthetic organic compound characterized by a pyrazole core structure featuring a cyclopentyl substituent at position 1, a methyl group at position 4, and an amino group at position 5. This arrangement of functional groups contributes to its chemical reactivity and potential biological activities. The compound is registered with CAS number 936940-47-5 and is classified as a heterocyclic aromatic organic compound.

The fundamental chemical properties of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine are summarized in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 936940-47-5 |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 2-cyclopentyl-4-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |

| Standard InChIKey | BFFFJOQCUYPKGU-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)C2CCCC2)N |

| Canonical SMILES | CC1=C(N(N=C1)C2CCCC2)N |

| PubChem Compound ID | 28063967 |

The compound features a planar pyrazole ring with nitrogen atoms at positions 1 and 2, creating an electron-rich heterocyclic system. The amino group at position 5 further enhances its nucleophilic character, while the cyclopentyl group contributes to its lipophilicity and potentially impacts its pharmacokinetic properties.

Physical Properties

Structural Characteristics and Related Compounds

Pyrazole Ring System

The pyrazole ring system that forms the core of 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural feature is common to a class of compounds known as azoles. The specific arrangement of atoms in the pyrazole ring contributes to its aromaticity and influences its chemical reactivity. The presence of the two nitrogen atoms creates an electron-rich system that can participate in various types of chemical reactions and interactions with biological targets.

Structural Comparisons with Related Compounds

Several related aminopyrazole compounds share structural similarities with 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, differing in the position of substituents or the nature of the cycloalkyl group attached to the pyrazole ring.

1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine (CAS: 30241-37-3) is a positional isomer of our target compound, with the methyl group at position 3 instead of position 4. This compound has the same molecular formula (C9H15N3) and molecular weight (165.24 g/mol) as 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, but may exhibit different chemical and biological properties due to the altered position of the methyl substituent .

Another related compound is 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine (CAS: 957514-15-7), which features a cyclopropylethyl group instead of a cyclopentyl group at position 1. Despite having the same molecular weight of 165.24 g/mol, this structural difference likely impacts its three-dimensional conformation and potential interactions with biological targets .

Such structural variations among aminopyrazole derivatives provide researchers with opportunities to explore structure-activity relationships and develop compounds with optimized properties for specific applications.

Synthesis Methods

General Approaches to Pyrazole Synthesis

The synthesis of pyrazole derivatives, including compounds like 1-Cyclopentyl-4-methyl-1H-pyrazol-5-amine, typically involves several established methodologies. Common synthetic routes include condensation reactions between hydrazines and β-dicarbonyl compounds or metal-catalyzed coupling reactions.

One frequently employed approach is the Buchwald-Hartwig C-N bond formation, which utilizes palladium-catalyzed amination reactions. This method has proven particularly effective for creating the types of C-N bonds found in aminopyrazole structures like our target compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume